molecular formula C14H28N2 B14586907 6-Heptyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 61382-73-8

6-Heptyloctahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B14586907
CAS No.: 61382-73-8
M. Wt: 224.39 g/mol
InChI Key: CBFWXFZZLGADEK-UHFFFAOYSA-N
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Description

6-Heptyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which consists of a heptyl group attached to an octahydropyrrolo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyloctahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a heptyl-substituted amine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-Heptyloctahydropyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in an alcoholic solvent at room temperature.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Heptyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry, particularly as antiviral and anticancer agents.

    Pyrimido[4,5-d]pyrimidine:

Uniqueness

6-Heptyloctahydropyrrolo[1,2-a]pyrimidine is unique due to its specific heptyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

61382-73-8

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

6-heptyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C14H28N2/c1-2-3-4-5-6-8-13-9-10-14-15-11-7-12-16(13)14/h13-15H,2-12H2,1H3

InChI Key

CBFWXFZZLGADEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC2N1CCCN2

Origin of Product

United States

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